REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:10][CH:11]([CH2:14]Cl)[CH2:12][Cl:13].[OH-].[Na+]>O>[CH2:1]([N:8]1[CH2:14][CH:11]([CH2:12][Cl:13])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
1A
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCl)CCl
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
refluxing mixture
|
Type
|
TEMPERATURE
|
Details
|
at a rate sufficient to maintain the pH of the mixture at about 8
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in a wiped-film evaporator
|
Type
|
CUSTOM
|
Details
|
to give 1
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |